Methyl 4-amino-5-fluoropicolinate
Description
Historical Context and Evolution of Picolinate (B1231196) Chemistry
The story of Methyl 4-amino-5-fluoropicolinate is deeply rooted in the broader history of picolinate chemistry. Picolinic acid, a simple pyridine (B92270) derivative with a carboxylic acid at the 2-position, has been known for over a century. google.com Initially, research into picolinates was primarily academic, focusing on their coordination chemistry and reaction mechanisms. A significant turning point came with the discovery of the biological activity of certain picolinate derivatives.
The development of picolinic acid-based herbicides, such as picloram (B1677784), in the mid-20th century marked a new era for this class of compounds. nih.gov These early herbicides demonstrated the potent effect of the picolinate scaffold on plant growth, establishing them as a critical tool in agriculture. Over the decades, research has focused on modifying the picolinate core to enhance efficacy, broaden the spectrum of controlled weeds, and improve environmental safety profiles. This led to the synthesis of numerous analogues, with substitutions at various positions of the pyridine ring. The introduction of different functional groups, such as halogens and amino groups, was found to significantly modulate the biological activity of these compounds.
Significance within Pyridine Chemistry
The introduction of a fluorine atom is a key feature, as fluorine substitution is a widely used strategy in modern drug and agrochemical design to enhance biological activity, metabolic stability, and binding affinity. nih.gov The amino group at the 4-position provides a handle for further chemical transformations, such as the formation of amides or the introduction of other functional groups, allowing for the creation of diverse libraries of compounds for screening. Furthermore, the methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which is often the active form of the molecule in biological systems. This strategic functionalization makes this compound a highly sought-after intermediate in the synthesis of new pyridine-based compounds.
Overview of Current Research Trajectories for this compound
Current research involving this compound is heavily concentrated on its role as a key intermediate in the synthesis of next-generation herbicides. nih.govnih.gov The compound is a crucial building block for the production of arylpicolinate herbicides, a class of synthetic auxin herbicides that includes commercially successful products like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. chemicalbook.comgoogle.com These herbicides are known for their high efficacy at low application rates and their ability to control a broad spectrum of weeds.
Patents and research articles describe multi-step synthetic sequences where the 4-amino-5-fluoropicolinate core is assembled and then further elaborated. google.comgoogle.com For instance, the synthesis of halauxifen-methyl involves the coupling of a protected form of this compound with a boronic acid derivative, followed by deprotection. chemicalbook.compatsnap.com Similarly, the synthesis of florpyrauxifen-benzyl utilizes a 4,5-difluoropicolinate which is then aminated to give a 4-amino-5-fluoropicolinate intermediate. google.com
Beyond its established role in herbicide synthesis, the unique structural features of this compound make it a promising candidate for exploration in other areas of chemical research. Its potential as a scaffold for new pharmaceuticals is an area of growing interest, given the prevalence of the fluorinated pyridine motif in many clinically used drugs. The ability to readily modify the amino and ester groups opens up possibilities for the creation of novel compounds with a wide range of potential therapeutic applications.
Data on Related Picolinate Derivatives
While specific experimental data for this compound is not widely published in the public domain, the following table provides representative physicochemical properties for related picolinic acid derivatives to offer a comparative context.
| Property | Value | Compound |
| Melting Point | 364.32 K | cis-Pinic Acid |
| Enthalpy of Fusion | 14.75 kJ·mol⁻¹ | cis-Norpinic Acid |
| Water Solubility | 0.043 mmol·dm⁻³ | cis-Pinonic Acid |
| pKa | 4.56 | cis-Norpinonic Acid |
This data is for related compounds and should be considered as illustrative for the class of molecules, not as experimental values for this compound.
Synthesis of Arylpicolinate Herbicides
The following table outlines a generalized synthetic pathway for arylpicolinate herbicides, highlighting the role of intermediates like this compound.
| Step | Reactants | Key Transformation | Product |
| 1 | Substituted Pyridine | Ring formation/functionalization | Functionalized Picolinate |
| 2 | Functionalized Picolinate, Boronic Acid | Suzuki Coupling | Arylpicolinate |
| 3 | Arylpicolinate | Deprotection/Modification | Final Herbicide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVFLFDGJISPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191759 | |
| Record name | 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-42-6 | |
| Record name | 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Amino 5 Fluoropicolinate and Its Core Intermediates
Cascade Cyclization Routes
Fluoroalkyl Alkynylimine Precursors and Their Preparation
While direct synthesis of Methyl 4-amino-5-fluoropicolinate via a cascade cyclization of fluoroalkyl alkynylimine precursors is not extensively documented, the principles can be extrapolated from related syntheses of fluorinated pyridines. Fluoroalkyl alkynylimine precursors are versatile intermediates that can be constructed from readily available starting materials. The preparation of these precursors typically involves the condensation of a fluoroalkyl-substituted amine with an alkynyl carbonyl compound or a related synthetic equivalent. The reactivity of these precursors is tailored by the nature of the fluoroalkyl group and the substitution pattern on the alkyne.
In a related context, the synthesis of fluorinated pyrimidines has been achieved from potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated building block, by reaction with various amidines. researchgate.net This approach avoids harsh, late-stage fluorination conditions and is tolerant of sensitive functional groups. researchgate.net Similarly, cascade reactions of azadienes with difluoroenoxysilanes have been developed to construct fluorinated polyfused heterocycles, demonstrating the utility of fluorinated precursors in building complex ring systems. nih.gov
Mechanistic Investigations of Cascade Cyclization
The mechanisms of cascade cyclizations leading to pyridine (B92270) rings are diverse and depend on the specific precursors and catalysts employed. A common strategy involves an initial nucleophilic attack followed by a series of intramolecular cyclizations and rearrangements. For instance, a metal-free cascade aza-Wittig/6π-electrocyclization process has been developed for the synthesis of 1,6-dihydropyridines. rsc.org This reaction proceeds through the formation of a vinyliminophosphorane which then undergoes an electrocyclization to form the dihydropyridine (B1217469) ring. rsc.org
Another example is the TfOH-promoted cascade cyclization of azadienes and difluoroenoxysilanes, which involves a sequence of 1,4-difluoroalkylation, desulfonylation, cyclization, and subsequent aromatization through dehydration and dehydrofluorination. nih.gov These mechanistic pathways highlight the intricate and well-orchestrated sequence of events that can be designed to achieve a target molecular structure efficiently.
Optimization of Reaction Conditions and Protecting Group Strategies
The success of a cascade cyclization is highly dependent on the careful optimization of reaction conditions, including the choice of solvent, temperature, catalyst, and the use of protecting groups. For instance, in the synthesis of pyrrole-fused 1,5-benzodiazepines via a cascade cyclization/condensation/cyclization reaction, various solvents, bases, and acid catalysts were screened to maximize the yield of the desired product. orgsyn.org
Protecting groups play a crucial role in directing the outcome of cascade reactions by masking reactive functional groups and influencing the regioselectivity of bond formation. The choice of protecting group can be critical, as demonstrated in the synthesis of dihydropyrroles versus pyrroles from alkynyl vinylogous carbamates, where the use of an N-sulfonyl protecting group favored the formation of dihydropyrroles, while N-alkyl/acyl groups led to pyrroles. acsgcipr.org Common protecting groups for amines, which would be relevant for the synthesis of this compound, include carbamates like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl), which can be selectively removed under specific conditions.
Halogen Exchange (Halex) Reactions
The Halogen Exchange (Halex) reaction is a powerful and industrially significant method for the introduction of fluorine into aromatic and heteroaromatic rings. This nucleophilic aromatic substitution (SNAr) process involves the displacement of a halide, typically chlorine or bromine, with a fluoride (B91410) anion. The reaction is particularly effective for electron-deficient substrates, such as polychlorinated pyridines, where the pyridine nitrogen and other electron-withdrawing groups activate the ring towards nucleophilic attack.
Regioselective Fluorination of Polyhalogenated Pyridines
The regioselectivity of the Halex reaction on polyhalogenated pyridines is a critical aspect, as it determines the position of the incoming fluorine atom. In the case of pentachloropyridine, experimental and computational studies have shown that the initial fluorination occurs preferentially at the 4-position under kinetic control. nih.gov Subsequent fluorinations can occur at other positions, and the final product distribution can be influenced by both kinetic and thermodynamic factors. nih.gov The presence of already substituted fluorine atoms can influence the regioselectivity of further fluorination steps. nih.gov
The choice of fluoride source (e.g., KF, CsF) and solvent (e.g., DMSO, sulfolane) significantly impacts the reaction rate and selectivity. chempedia.infogaylordchemical.com Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org
Computational Modeling of Halex Regioselectivity and Kinetics
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of Halex reactions. Density Functional Theory (DFT) and ab initio methods are used to model the reaction pathways, calculate activation barriers, and predict the regioselectivity. nih.gov For the Halex reaction of pentachloropyridine, a modified G3MP2B3 method was used to study the reaction with fluoride ion. nih.gov These calculations supported the experimental observation that the 4-position is the most kinetically favored site for the initial substitution. nih.gov
Strategic Application of Different Fluoride Sources
The introduction of a fluorine atom onto the picolinate (B1231196) scaffold is a critical step, often accomplished through nucleophilic or electrophilic fluorination methods. The choice of the fluoride source is paramount and depends on the substrate and the desired regioselectivity.
Nucleophilic fluorinating agents, where a fluoride anion acts as the reactive species, are commonly used. tcichemicals.com These reactions often require precursors with a good leaving group, such as a chloro or nitro group, at the desired position. While highly toxic and corrosive sources like fluorine gas and hydrogen fluoride exist, safer and more manageable reagents have been developed for laboratory and industrial use. tcichemicals.com These include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF). The efficiency of these sources can be enhanced by using phase-transfer catalysts or by conducting the reaction in polar aprotic solvents.
Electrophilic fluorinating agents represent another major class of reagents for introducing fluorine. tcichemicals.com These reagents, often characterized by an N-F bond, are stable, easy to handle, and react with a wide range of nucleophiles including enolates, silyl (B83357) enol ethers, and aromatic compounds. tcichemicals.combeilstein-journals.org Notable examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). tcichemicals.combeilstein-journals.org The synthesis of fluorinated heterocycles, such as 5-fluoropyrimidines, has been successfully achieved using building blocks like potassium 2-cyano-2-fluoroethenolate, which can be cyclized with amidines under mild conditions. nih.gov This approach avoids the direct, and often challenging, fluorination of a pre-formed heterocyclic ring. nih.gov
| Fluorination Approach | Reagent Type | Example Reagents | Key Features |
| Nucleophilic Fluorination | Fluoride Anion Source | KF, CsF, TBAF | Requires a good leaving group on the substrate; reactivity can be enhanced with phase-transfer catalysts. |
| Electrophilic Fluorination | N-F Reagents | NFSI, Selectfluor™ | Reacts with nucleophilic substrates; generally safer and easier to handle than gaseous fluorine sources. |
| Building Block Approach | Fluorinated Precursors | Potassium 2-cyano-2-fluoroethenolate | Allows for the construction of the fluorinated heterocycle, avoiding direct fluorination challenges. nih.gov |
Cross-Coupling Strategies
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for functionalizing the picolinate ring. rsc.org Palladium-catalyzed reactions are particularly prominent in this field. rsc.orglibretexts.org
Suzuki-Miyaura Coupling for Aryl and Alkyl Substituent Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is exceptionally useful for creating biaryl structures or introducing alkyl groups onto aromatic rings. libretexts.orglibretexts.org
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a bromo- or chloro-picolinate) to form a Pd(II) species. libretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic fragments on the palladium center couple, regenerating the Pd(0) catalyst and yielding the final cross-coupled product. libretexts.org
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for success and can be tailored for specific substrates. sigmaaldrich.comnih.gov For instance, sterically hindered biaryls can be synthesized at room temperature using specific palladium/phosphine (B1218219) ligand systems. sigmaaldrich.com The reaction's high functional group tolerance makes it applicable to complex molecules, including those with sensitive groups like esters and amines. snnu.edu.cntcichemicals.com
| Parameter | Common Selections | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Palladacycles | To facilitate the catalytic cycle. sigmaaldrich.comsnnu.edu.cn |
| Organoboron Reagent | Aryl/Alkyl Boronic Acids, Boronic Esters (Pinacol) | Source of the aryl or alkyl group to be introduced. libretexts.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | To activate the organoboron reagent for transmetalation. libretexts.orgsigmaaldrich.com |
| Solvent | Toluene, Dioxane, DMF, Water (with surfactants) | To dissolve reactants and facilitate the reaction. sigmaaldrich.comorganic-chemistry.org |
A recent development, termed aminative Suzuki-Miyaura coupling, combines the elements of both Suzuki and Buchwald-Hartwig reactions to form C-N-C linked diarylamines from aryl halides and boronic acids, showcasing the evolvability of this powerful transformation. snnu.edu.cnresearchgate.net
Other Transition Metal-Catalyzed Coupling Reactions for Functionalization
While the Suzuki-Miyaura reaction is prevalent, other transition metal-catalyzed couplings offer complementary routes to functionalized picolinates. These reactions expand the types of bonds and substituents that can be introduced. sigmaaldrich.com
Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp²) bonds. It is invaluable for synthesizing alkynyl-substituted picolinates.
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. It can be used to introduce vinyl groups onto the picolinate ring. sigmaaldrich.com
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. It has a broad scope similar to Suzuki coupling but involves organotin reagents. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is essential for synthesizing aryl amines. nih.gov It can be used to introduce substituted amino groups onto the picolinate scaffold or, conversely, to couple the picolinate's amino group with other aryl halides. nih.govnih.gov
These reactions, often run under mild conditions, provide a comprehensive toolkit for the synthetic chemist to modify the picolinate core. sigmaaldrich.com
Palladium-Catalyzed Approaches for C-C Bond Formation
Palladium catalysts are central to many C-C bond-forming reactions due to their efficiency, selectivity, and functional group tolerance. rsc.orglibretexts.org The fundamental catalytic cycle, common to reactions like Suzuki, Heck, and Stille, involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states. libretexts.orglibretexts.org
The success of these couplings hinges on the careful selection of ligands coordinated to the palladium center. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the catalyst's stability, reactivity, and selectivity. nih.gov For example, bulky electron-rich phosphine ligands can promote the oxidative addition step and facilitate reductive elimination, leading to higher turnover numbers and efficiency. rsc.org
Recent advances focus on developing highly active catalyst systems that can operate at very low (ppm level) palladium concentrations, which is crucial for pharmaceutical manufacturing from both a cost and sustainability perspective. youtube.com Furthermore, the development of reactions in environmentally benign solvents like water, often aided by surfactants to create micelles, represents a significant step forward in green chemistry. sigmaaldrich.comyoutube.com The versatility of palladium catalysis allows for the coupling of a wide array of organometallic reagents (using B, Sn, Si, Zn, Mg) with various organic electrophiles, making it an indispensable tool in the synthesis of complex molecules like this compound. organic-chemistry.orgnih.gov
Amination and Esterification Processes
The final steps in the synthesis often involve the introduction of the amino group and the formation of the methyl ester.
Regioselective Amination of Picolinonitrile Scaffolds
The introduction of the C4-amino group onto the pyridine ring is a key transformation. A common and effective strategy involves the regioselective nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a picolinonitrile. For example, starting with a dihalopicolinonitrile, the inherent electronic properties of the ring direct the incoming nucleophile.
The electron-withdrawing nature of the nitrile group and the fluorine atom deactivates the adjacent positions and activates the C4 and C6 positions towards nucleophilic attack. In a 2,4-dichloro-5-fluoropicolinonitrile system, the C4 position is generally more susceptible to amination than the C2 position. This regioselectivity allows for the selective displacement of the C4-chloro substituent with an amine source, such as ammonia (B1221849) or an alkylamine, to yield the desired 4-amino-2-chloro-5-fluoropicolinonitrile intermediate. nih.gov This intermediate can then be carried forward.
An alternative pathway involves the reduction of a 4-azido group, which can be introduced by reacting a 4-chloropicolinate with sodium azide. The subsequent hydrogenation of the azide, typically over a palladium on carbon (Pd/C) catalyst, yields the 4-amino group. prepchem.com
The final conversion of the nitrile group to the methyl ester (esterification) would typically follow the successful amination, often via acid- or base-catalyzed hydrolysis to the carboxylic acid followed by esterification with methanol (B129727).
Esterification Techniques for Methyl Ester Formation
The formation of the methyl ester, this compound, from its corresponding carboxylic acid, 4-amino-5-fluoropicolinic acid, is a critical step in its synthesis. Various esterification methods can be employed, ranging from classical acid-catalyzed reactions to the use of specific coupling agents.
One of the most common and direct methods is the Fischer-Speier esterification . This equilibrium-controlled process involves reacting the carboxylic acid with an excess of methanol, which acts as both the solvent and the reactant, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is typically heated to reflux to drive the equilibrium towards the ester product. masterorganicchemistry.comnih.gov The removal of water as it forms can also be used to improve the yield. masterorganicchemistry.com This method is particularly well-suited for simple alcohols like methanol. commonorganicchemistry.com
Another prevalent technique involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride . This is often achieved by treating the picolinic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comnih.gov The resulting acid chloride is then reacted with methanol to form the methyl ester. This two-step process is often very efficient, though it involves handling more reactive and potentially hazardous intermediates. commonorganicchemistry.com
For substrates that may be sensitive to strong acidic conditions, alternative methods like the Steglich esterification can be utilized. commonorganicchemistry.com This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com While effective, this approach can sometimes be complicated by the formation of N-acylurea byproducts, particularly with picolinic acids. researchgate.net
The use of methylating agents also provides a direct route to the methyl ester. Reagents like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) can alkylate the carboxylate salt of the picolinic acid. commonorganicchemistry.com Trimethylsilyldiazomethane (TMS-CHN₂) is another effective reagent that reacts quickly with carboxylic acids to produce methyl esters under mild conditions. commonorganicchemistry.com
A summary of common esterification techniques is provided in the table below.
Table 1: Common Esterification Methods for Methyl Ester Formation
| Method | Reagents | Key Features | Citations |
|---|---|---|---|
| Fischer Esterification | Methanol (excess), H₂SO₄ or HCl | Equilibrium reaction; best for simple alcohols; may not be suitable for acid-sensitive substrates. | masterorganicchemistry.comnih.govcommonorganicchemistry.com |
| Acid Chloride Formation | SOCl₂ or Oxalyl Chloride, then Methanol | Two-step process; generally high yielding; involves reactive intermediates. | commonorganicchemistry.comnih.gov |
| Steglich Esterification | DCC or EDC, DMAP, Methanol | Good for acid-sensitive substrates; can be complicated by N-acylurea byproduct formation. | commonorganicchemistry.comresearchgate.net |
| Alkylation | MeI or Me₂SO₄, Base | Alternative to acid-catalyzed methods; potential for alkylation at other nucleophilic sites. | commonorganicchemistry.com |
| Diazomethane-based | TMS-CHN₂ | Rapid and mild conditions; potential for reaction at other acidic sites. | commonorganicchemistry.com |
Chemoenzymatic and Biocatalytic Approaches to Picolinate Synthesis
The synthesis of the picolinate (pyridine-2-carboxylate) core structure is increasingly benefiting from chemoenzymatic and biocatalytic methods. These approaches offer advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical syntheses. nih.govacademie-sciences.fr
Biocatalysis , the use of natural catalysts like enzymes, can significantly shorten multi-step synthetic routes and introduce functional groups with high regio- and stereoselectivity. academie-sciences.frnih.gov Enzymes such as monooxygenases, transaminases, and imine reductases have been employed in the synthesis of complex pyridine-containing molecules. nih.gov For instance, a chemoenzymatic one-pot process has been developed for the synthesis of tetrahydroisoquinolines, a related heterocyclic scaffold, using a laccase/TEMPO system for the initial oxidation followed by a Pictet-Spengler reaction. researchgate.net This highlights the potential for combining enzymatic steps with conventional chemical reactions in a single pot.
Chemoenzymatic strategies merge the efficiency of chemical synthesis for creating precursor molecules with the selectivity of enzymatic transformations for key steps like macrocyclization or specific functional group interconversions. nih.gov In the context of picolinates, this could involve the enzymatic resolution of a racemic intermediate or the selective enzymatic modification of a picolinate derivative. For example, chemoenzymatic processes have been developed for producing base-modified ATP analogues, where chemical synthesis creates the modified base and an enzyme performs the crucial phosphorylation step. rsc.org
Recent research has also explored the use of novel heterogeneous catalysts for picolinate synthesis. A metal-organic framework, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been used as a catalyst for the one-pot synthesis of picolinate derivatives from simple starting materials like ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes. nih.govrsc.org This method proceeds at ambient temperature and represents a cooperative vinylogous anomeric-based oxidation mechanism. nih.govrsc.org
The table below summarizes key aspects of these advanced synthetic approaches.
Table 2: Chemoenzymatic and Biocatalytic Approaches in Heterocyclic Synthesis
| Approach | Key Features | Example Application | Citations |
|---|---|---|---|
| Biocatalysis | High selectivity (regio-, stereo-, enantio-), mild reaction conditions, can shorten synthetic routes. | Use of enzymes like laccases, transaminases, and reductases for building complex heterocyclic structures. | nih.govacademie-sciences.frnih.gov |
| Chemoenzymatic Synthesis | Combines chemical synthesis of precursors with selective enzymatic transformations. | One-pot synthesis of tetrahydroisoquinolines using a laccase/TEMPO system and a Pictet-Spengler reaction. | researchgate.netnih.gov |
| Novel Catalysis | Use of advanced materials like metal-organic frameworks as recyclable catalysts. | One-pot synthesis of picolinate derivatives using a UiO-66(Zr) based heterogeneous catalyst at ambient temperature. | nih.govrsc.orgresearchgate.net |
Reaction Mechanisms and Mechanistic Studies of Methyl 4 Amino 5 Fluoropicolinate Transformations
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines
The presence of a fluorine atom on the pyridine (B92270) ring of methyl 4-amino-5-fluoropicolinate significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity Principles in Picolinate (B1231196) Systems
The positions of substituents on the picolinate ring dictate the regioselectivity of SNAr reactions. In general, nucleophilic attack is favored at positions ortho or para to electron-withdrawing groups, as these positions can best stabilize the negative charge in the Meisenheimer intermediate. For fluorinated pyridines, substitution often occurs at the position adjacent to the nitrogen atom. researchgate.net The electron-withdrawing nature of the ester group in this compound, combined with the activating effect of the fluorine atom, makes the pyridine ring susceptible to nucleophilic attack. The precise location of substitution will depend on the interplay of electronic effects from the amino, fluoro, and methyl ester groups.
Computational Insights into Transition States and Reaction Pathways
Computational studies using methods like Density Functional Theory (DFT) have provided valuable insights into the mechanisms of SNAr reactions on fluorinated pyridines. These studies help to elucidate the structures of transition states and intermediates, as well as to map out the potential energy surfaces of the reaction pathways. researchgate.netnih.gov
Research has shown that SNAr reactions can proceed through either a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism where bond formation and bond breaking occur simultaneously. researchgate.netnih.gov The preferred pathway can depend on factors such as the nature of the solvent and the stability of the potential intermediates. researchgate.net Computational analyses have been instrumental in predicting the regioselectivity of these reactions and understanding the subtle electronic effects that govern them. nih.gov For instance, calculations can reveal the relative stabilities of different possible Meisenheimer complexes, thereby predicting the most likely site of nucleophilic attack.
Amino Group Reactivity and Transformations
The amino group of this compound is a key functional handle for further molecular diversification.
Oxidation and Reduction Pathways
The amino group on the pyridine ring can potentially undergo both oxidation and reduction reactions, although specific studies on this compound are not extensively detailed in the provided results. In related systems, oxidation of amino-pyridines can lead to the formation of nitro-pyridines or can be involved in coupling reactions. For example, oxidation of a thiazoloquinoline nitrogen was achieved using m-chloroperoxybenzoic acid. mdpi.com Reduction of a nitro group to an amino group is a common transformation, and it is conceivable that the amino group of this compound could be derived from a corresponding nitro compound.
Formation of Amide, Urea (B33335), and Thiourea (B124793) Derivatives
The nucleophilic character of the amino group allows for its ready conversion into a variety of important functional groups, including amides, ureas, and thioureas. These transformations are valuable for building more complex molecules and for creating libraries of compounds for applications such as drug discovery.
Amide Formation: The amino group can react with acylating agents like acid chlorides or anhydrides to form amide linkages. This is a fundamental and widely used reaction in organic synthesis.
Urea and Thiourea Formation: Reaction of the amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. One-pot, three-component reactions have been developed for the synthesis of urea and thiourea derivatives from related aromatic amines. iiste.org
These derivatizations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for various applications. acs.org
Ester Group Reactivity and Manipulations
The methyl ester group of this compound is a key site for synthetic modification, allowing for the introduction of a variety of other functional groups through reactions such as hydrolysis and transesterification.
Hydrolysis and Transesterification Reactions
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-5-fluoropicolinic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, using an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide or lithium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion, followed by an acid-base workup, yields the carboxylate salt, which is then protonated to give the final carboxylic acid. The presence of the electron-donating amino group at the 4-position may slightly decrease the electrophilicity of the carbonyl carbon, potentially requiring slightly more forcing conditions compared to an unsubstituted picolinate. The availability of 4-amino-5-fluoropicolinic acid hydrochloride as a commercial product underscores the viability of this hydrolytic process. sigmaaldrich.com
Transesterification, the conversion of the methyl ester to a different ester, can also be envisioned. This transformation can be catalyzed by either acid or base. In a base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol (e.g., ethoxide for conversion to an ethyl ester) acts as the nucleophile in a similar mechanism to hydrolysis. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a different alcohol. The choice of catalyst and reaction conditions would be crucial to avoid competing side reactions, such as reaction at the amino group. Studies on related compounds, such as esters of 4-amino-5-chloro-2-methoxybenzoic acid, demonstrate the synthetic utility of the ester functionality in creating diverse molecular structures. nih.gov
Pyridine Ring Functionalization and Derivatization
The pyridine ring of this compound is an electron-deficient system, but the presence of the activating amino group and the deactivating fluoro and carboxylate groups creates a nuanced reactivity landscape for further functionalization.
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), facilitating deprotonation at the adjacent ortho position to form a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new substituents. wikipedia.orguwindsor.cabaranlab.orgharvard.edu
For this compound, the primary amino group at the 4-position could potentially act as a DMG. However, the acidic protons of the amino group would first be deprotonated by the strong base. To circumvent this, the amino group is often protected with a suitable group, such as a tert-butoxycarbonyl (Boc) or a pivaloyl group, which can then effectively direct metalation. In such a scenario, deprotonation would be expected to occur at the C-3 position, which is ortho to the directing amino group. The fluorine atom at the 5-position would likely have a lesser directing effect and would primarily exert an inductive electron-withdrawing effect.
The general mechanism for a DoM reaction on a protected derivative of this compound would involve the following steps:
Coordination of the organolithium reagent to the oxygen or nitrogen atom of the directing group.
Deprotonation of the C-3 position to form a stabilized aryllithium species.
Reaction of the aryllithium with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to form a new carbon-carbon or carbon-heteroatom bond.
The table below illustrates potential electrophiles and the corresponding products that could be synthesized via a DoM strategy on a protected derivative of this compound.
| Directing Group | Base | Electrophile | Potential Product (at C-3) |
| -NHBoc | n-BuLi/TMEDA | DMF | -CHO |
| -NHPiv | LDA | I₂ | -I |
| -N(SiMe₃)₂ | sec-BuLi | (CH₃)₂CO | -C(OH)(CH₃)₂ |
This table represents hypothetical transformations based on established DoM methodologies.
Halogenation and Dehalogenation Studies
The introduction or removal of halogen atoms from the pyridine ring of this compound represents another avenue for its derivatization.
Halogenation: The electron-rich nature of the pyridine ring, enhanced by the 4-amino group, makes it susceptible to electrophilic halogenation. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the position ortho to the amino group (C-3) is the most likely site for halogenation. Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would be expected to yield the corresponding 3-bromo or 3-chloro derivatives. Studies on the reactivity of 4-aminopyridine (B3432731) with halogens have shown that bromination occurs on the pyridine ring. researchgate.netacs.org A recent method for the 3-selective halogenation of pyridines proceeds through the formation of Zincke imine intermediates, offering a potential, albeit more complex, route for the regioselective halogenation of this substrate. nih.gov
Dehalogenation: The removal of the fluorine atom at the C-5 position (defluorination) is a challenging but potentially useful transformation. Carbon-fluorine bonds are generally strong and resistant to cleavage. wikipedia.org However, hydrodefluorination can sometimes be achieved under catalytic hydrogenation conditions, often as a side reaction during the reduction of the pyridine ring to a piperidine. nih.govnih.gov For instance, the hydrogenation of fluoropyridines over a palladium catalyst can lead to the formation of fluoropiperidines, but defluorinated products are also sometimes observed. nih.gov More targeted dehalogenation methods, such as reductive dehalogenation using metal hydrides or dissolving metal reductions, might also be applicable, although the specific conditions required for selective defluorination of this compound would need to be experimentally determined. Dehydrohalogenation, the elimination of a hydrogen halide, is another class of dehalogenation reactions, though less directly applicable here unless a vicinal hydrogen is first introduced. wikipedia.org
The following table summarizes potential halogenation and dehalogenation reactions for this compound based on studies of related compounds.
| Reaction Type | Reagent(s) | Potential Product | Reference for Analogy |
| Bromination | NBS, CCl₄ | Methyl 4-amino-3-bromo-5-fluoropicolinate | researchgate.netacs.org |
| Chlorination | NCS, CH₃CN | Methyl 4-amino-3-chloro-5-fluoropicolinate | researchgate.net |
| Hydrodefluorination | H₂, Pd/C | Methyl 4-aminopicolinate | nih.govnih.gov |
This table presents plausible reactions based on the reactivity of analogous pyridine systems.
Advanced Characterization and Spectroscopic Analysis of Methyl 4 Amino 5 Fluoropicolinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for piecing together the carbon-hydrogen framework of a molecule.
In a hypothetical ¹H NMR spectrum of Methyl 4-amino-5-fluoropicolinate, one would expect to see distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, the aromatic protons on the pyridine (B92270) ring would likely appear in the downfield region (typically 6-9 ppm), influenced by the electronegativity of the nitrogen atom and the fluorine substituent. The protons of the methyl ester group (-OCH₃) would appear further upfield as a singlet. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ester group would be found significantly downfield (typically 160-180 ppm). The carbon atoms of the pyridine ring would have chemical shifts influenced by the attached functional groups (amino, fluoro, and carboxylate). The carbon of the methyl group would be observed at a high-field position. Analysis of ¹H and ¹³C NMR spectra together allows for a foundational understanding of the molecule's basic structure. chemicalbook.comgoogle.com
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial and highly informative technique. Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it highly sensitive for NMR detection. google.com The ¹⁹F NMR spectrum is characterized by a wide range of chemical shifts, which makes it very sensitive to the local electronic environment.
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the pyridine ring. The precise chemical shift of this signal would be indicative of the electronic effects of the adjacent amino and carboxylate groups. Furthermore, this fluorine signal would exhibit coupling to nearby protons (¹H-¹⁹F coupling), which would appear as splitting in both the ¹⁹F and ¹H NMR spectra. The magnitude of these coupling constants (J-values) provides valuable information about the through-bond proximity of the fluorine and hydrogen atoms, further confirming the substitution pattern on the pyridine ring.
To unambiguously establish the complete structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed map of molecular connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks between the protons on the pyridine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal on the pyridine ring to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, an HMBC spectrum could show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as correlations between the pyridine protons and the carbons of the ester and the ring itself.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry and conformation of a molecule.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This high precision allows for the determination of the exact elemental formula of the parent ion. For this compound, HRMS would be used to confirm its molecular formula, C₇H₇FN₂O₂. This is a critical step in confirming the identity of a newly synthesized compound or for verifying the purity of a sample.
In mass spectrometry, molecules are often ionized in a way that causes them to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. The fragmentation of esters, for example, often involves characteristic cleavage patterns.
For picolinate (B1231196) esters, fragmentation can be initiated by the pyridine nitrogen. In the case of this compound, common fragmentation pathways would likely include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in the formation of a stable acylium ion.
Loss of the entire methoxycarbonyl group (-COOCH₃): This would leave a charged aminofluoropyridine fragment.
Cleavage of the pyridine ring: The substituted pyridine ring can undergo complex fragmentation to yield various smaller ions.
By analyzing the masses of these fragments, a detailed picture of the molecule's structure can be assembled, complementing the data obtained from NMR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
No published single-crystal X-ray diffraction data for this compound could be located. This analysis is crucial for definitively determining its solid-state structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding. Without experimental crystallographic data, a definitive analysis of the compound's three-dimensional lattice and molecular conformation remains undetermined.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Specific experimental Infrared (IR) and Raman spectra for this compound are not available in the public domain. Such spectra would provide valuable information regarding the vibrational modes of its functional groups, including the N-H stretches of the amino group, the C=O stretch of the methyl ester, and vibrations of the fluorinated pyridine ring. While theoretical calculations could predict these frequencies, no peer-reviewed experimental data is available for comparison and confirmation.
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
There is no available literature containing the Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound. This spectroscopic technique is used to investigate the electronic transitions within the molecule, providing insight into its electronic structure, conjugation, and chromophores. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values for this compound have not been reported.
Design and Synthesis of Novel Methyl 4 Amino 5 Fluoropicolinate Derivatives for Diverse Chemical Applications
Scaffold Modification at the Pyridine (B92270) Ring
The pyridine core of Methyl 4-amino-5-fluoropicolinate is a versatile platform for introducing structural diversity. Modifications at this ring are crucial for fine-tuning the physicochemical properties and biological efficacy of the resulting compounds.
Introduction of Aromatic and Heteroaromatic Substituents
The incorporation of aromatic and heteroaromatic moieties onto the pyridine ring is a common strategy to enhance molecular interactions with biological targets. Cross-coupling reactions are the primary method for forging these carbon-carbon bonds. For instance, palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are frequently employed. In these reactions, a halogenated picolinate (B1231196) precursor is coupled with an appropriate aryl or heteroaryl boronic acid (or ester) or an organotin reagent. google.com
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. For example, the use of palladium diacetate or bis(triphenylphosphine)palladium(II)dichloride as a catalyst is common. google.com The electronic nature of the substituents on the incoming aromatic or heteroaromatic ring can significantly influence the reaction outcome. Electron-donating groups on the aryl boronic acid can accelerate the transmetalation step, while electron-withdrawing groups may have the opposite effect. nih.gov
A variety of substituted aryl and heteroaryl groups have been successfully introduced. These include, but are not limited to, phenyl, substituted phenyls (e.g., with chloro, fluoro, or methoxy (B1213986) groups), and various heterocyclic systems like pyridyl and pyrazolyl groups. nih.govgoogle.com The introduction of these substituents can lead to compounds with a broad spectrum of applications. google.com
Table 1: Examples of Aromatic and Heteroaromatic Substituents Incorporated onto the Pyridine Ring
| Substituent | Reaction Type | Typical Reagents |
| Phenyl | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3 |
| 4-Chlorophenyl | Suzuki Coupling | (4-Chlorophenyl)boronic acid, Pd(OAc)2, K3PO4 |
| 2-Fluorophenyl | Suzuki Coupling | (2-Fluorophenyl)boronic acid, PdCl2(dppf), Cs2CO3 |
| Pyridin-3-yl | Suzuki Coupling | Pyridin-3-ylboronic acid, Pd(PPh3)4, K2CO3 |
| Thiophen-2-yl | Stille Coupling | 2-(Tributylstannyl)thiophene, Pd(PPh3)4 |
Alkyl and Haloalkyl Substituent Incorporation
The introduction of alkyl and haloalkyl groups can modulate the lipophilicity and metabolic stability of the parent molecule. nih.gov These groups can be installed using various synthetic methods. For instance, alkyl groups can be introduced via cross-coupling reactions using alkyl Grignard reagents or alkyl boronic acids in the presence of a suitable palladium or nickel catalyst. google.com
Direct alkylation of the pyridine ring is also possible, though it can sometimes lead to issues with regioselectivity. The use of radical-based methods, such as the Minisci reaction, can provide a pathway for the introduction of alkyl groups under milder conditions.
Haloalkyl groups, particularly trifluoromethyl (CF3), are of significant interest due to their ability to enhance metabolic stability and binding affinity. The introduction of a CF3 group can be achieved using Ruppert's reagent (TMSCF3) or other trifluoromethylating agents in the presence of a suitable initiator.
Table 2: Examples of Alkyl and Haloalkyl Substituents and their Incorporation Methods
| Substituent | Method of Incorporation | Reagents |
| Methyl | Cross-Coupling | Methylmagnesium bromide, PdCl2(dppf) |
| Ethyl | Cross-Coupling | Ethylboronic acid, Pd(PPh3)4, K3PO4 |
| Isopropyl | Minisci Reaction | Pivalic acid, AgNO3, (NH4)2S2O8 |
| Trifluoromethyl | Trifluoromethylation | TMSCF3, CsF |
Exploration of Poly-Substituted Pyridine Frameworks
The synthesis of poly-substituted pyridine derivatives of this compound allows for a more comprehensive exploration of the chemical space. google.com This can be achieved through a stepwise introduction of different substituents or by starting with a pre-functionalized pyridine ring. nih.govgoogle.com For example, a di-halogenated picolinate can undergo sequential, site-selective cross-coupling reactions to introduce two different aryl or alkyl groups. google.com
The regioselectivity of these reactions is a key challenge and is often controlled by the inherent reactivity of the different positions on the pyridine ring or by the use of directing groups. The synthesis of 4-amino-3,5,6-trichloropicolinates serves as a starting point for creating such poly-substituted frameworks. google.com Subsequent selective functionalization can be achieved by leveraging the differential reactivity of the chloro substituents.
Functional Group Diversification at the Amino Position
The amino group at the 4-position of the picolinate scaffold is a key handle for further functionalization, enabling the introduction of a wide range of functionalities that can modulate the compound's properties.
Amidation and Ureation Reactions
The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. nih.gov These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. A variety of acyl groups, bearing different alkyl, aryl, or heterocyclic substituents, can be introduced, leading to a diverse library of amide derivatives. nih.gov
Similarly, the amino group can react with isocyanates or carbamoyl (B1232498) chlorides to form ureas. These ureation reactions provide another avenue for introducing structural diversity. The choice of the isocyanate or carbamoyl chloride determines the nature of the substituent on the newly formed urea (B33335) linkage.
Table 3: Examples of Amidation and Ureation Reactions
| Reaction Type | Reagent | Product Functional Group |
| Amidation | Acetyl chloride | Acetamide |
| Amidation | Benzoyl chloride | Benzamide |
| Ureation | Phenyl isocyanate | Phenylurea |
| Ureation | Methyl isocyanate | Methylurea |
Nitrogen-Centered Reactions for New Linkages
Beyond simple amidation and ureation, the amino group can participate in other nitrogen-centered reactions to form novel linkages. For instance, reductive amination with aldehydes or ketones, followed by reduction of the resulting imine, can introduce N-alkyl or N-arylalkyl substituents.
Diazotization of the amino group, followed by Sandmeyer-type reactions, can be used to replace the amino group with other functionalities, although this can be challenging in the presence of other sensitive groups on the molecule. More specialized reactions can lead to the formation of sulfonamides (by reaction with sulfonyl chlorides) or phosphoramidates (by reaction with phosphoryl chlorides). These transformations significantly expand the accessible chemical space and allow for the introduction of a wide range of pharmacophoric features.
Ester Group Transformations for Tailored Reactivity
The methyl ester group in this compound is a key functional handle for molecular elaboration. Its reactivity allows for a variety of transformations that can significantly alter the electronic and steric properties of the molecule, thereby tuning its potential as a building block in larger, more complex structures. These transformations are fundamental for creating libraries of derivatives for screening in agrochemical and pharmaceutical discovery pipelines.
The conversion of the methyl ester to the corresponding carboxylic acid or a range of amides is a primary and highly effective strategy for diversifying the fluoropicolinate core.
Conversion to 4-amino-5-fluoropicolinic Acid: The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-amino-5-fluoropicolinic acid, is typically the first step in many synthetic pathways. This reaction is generally achieved under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of water and a miscible organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727). The resulting carboxylate salt is then neutralized with an acid to yield the free carboxylic acid. This transformation is critical as the carboxylic acid is a versatile intermediate for further reactions, most notably amide bond formation.
Synthesis of Amide Derivatives: The 4-amino-5-fluoropicolinic acid can be readily converted into a wide array of primary, secondary, and tertiary amides. This is accomplished through coupling reactions with various amines. To facilitate this transformation, the carboxylic acid is first activated. Common methods for activation include conversion to an acid chloride, or more frequently, the use of peptide coupling reagents to allow for milder reaction conditions and minimize side reactions.
Peptide coupling research has yielded numerous methods for the efficient formation of amide bonds. thermofisher.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used to promote amide formation in organic solutions. thermofisher.com For improved solubility and easier purification, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are often employed, sometimes in conjunction with additives like N-hydroxysuccinimide (NHS) or 4-sulfo-2,3,5,6-tetrafluorophenol (STP) to form more stable, activated esters. thermofisher.com
The general scheme for this two-step process is as follows:
Hydrolysis: this compound is treated with a base (e.g., NaOH or LiOH) followed by acid workup to yield 4-amino-5-fluoropicolinic acid.
Amide Coupling: The resulting acid is coupled with a desired amine (R-NH₂) in the presence of a coupling agent (e.g., EDAC/NHS) to form the corresponding amide derivative.
This strategy allows for the introduction of a vast range of substituents (the 'R' group from the amine), enabling fine-tuning of the molecule's physicochemical properties.
| Transformation | Starting Material | Key Reagents | Product |
| Hydrolysis | This compound | 1. LiOH, H₂O/THF2. HCl (aq) | 4-amino-5-fluoropicolinic acid |
| Amide Synthesis | 4-amino-5-fluoropicolinic acid | Amine (R-NH₂), EDAC, NHS | 4-amino-5-fluoro-N-(R)picolinamide |
Stereochemical Control in Picolinate Derivative Synthesis
When synthesizing more complex derivatives from picolinates that involve the creation of new stereocenters, controlling the stereochemical outcome is paramount. The biological activity of chiral molecules often depends on a specific enantiomer or diastereomer. Strategies for achieving stereochemical control can be broadly categorized into substrate control and auxiliary control. youtube.com
Substrate Control: In this approach, an existing stereocenter within the reacting molecule influences the stereochemical outcome of a new stereocenter being formed. youtube.com For instance, if a chiral side chain is attached to the picolinate ring system, its steric bulk can block one face of a reactive site, forcing an incoming reagent to attack from the less hindered face, thus leading to a specific stereoisomer.
Auxiliary Control: This method involves temporarily attaching a chiral auxiliary to the molecule. youtube.com This auxiliary directs the stereochemistry of a subsequent reaction in a predictable manner. After the desired stereocenter has been created, the auxiliary is removed. youtube.com For example, a chiral alcohol could be used to transesterify the this compound, forming a new chiral ester. The chiral group of this new ester could then direct a subsequent addition reaction before being hydrolyzed to revert to the carboxylic acid, now with a new, controlled stereocenter elsewhere in the molecule.
The choice of strategy depends on the specific synthetic target and the location of the desired stereocenter relative to the existing functionality on the fluoropicolinate ring.
Development of Complex Polycyclic Systems Incorporating Fluoropicolinate Moieties
The fluoropicolinate scaffold is an attractive building block for the synthesis of complex polycyclic and heterocyclic systems, which are core structures in many biologically active natural products and pharmaceuticals. nih.govmdpi.com The development of such systems often relies on cycloaddition reactions or tandem reactions that can rapidly build molecular complexity.
One powerful strategy involves designing fluoropicolinate derivatives that can participate in intramolecular or intermolecular cycloaddition reactions. For example, by introducing a diene functionality onto a side chain attached to the picolinate ring, one could set the stage for an intramolecular Diels-Alder reaction. The fluoropicolinate ring itself can influence the reactivity and selectivity of such transformations.
Research into the synthesis of fluorinated polycyclic compounds has demonstrated methods such as hypervalent iodine-catalyzed dearomatization to create fluorocyclohexadienones. rsc.org Similar strategies could potentially be adapted to the picolinate system. For instance, a derivative of this compound could be designed to undergo an annulation reaction, where a new ring is fused onto the pyridine core. Substrate-controlled diversity-oriented synthesis approaches, which use annulations like [4+2] and [3+2] cycloadditions, have been successful in creating novel polycyclic frameworks from other heterocyclic starting materials and could be applied here. mdpi.com
The synthesis of these complex systems allows for the exploration of novel three-dimensional chemical space, providing opportunities to develop molecules with unique pharmacological or agrochemical profiles. mdpi.com
Computational Chemistry and Theoretical Studies on Methyl 4 Amino 5 Fluoropicolinate
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of conformational flexibility in different environments, such as in solution. mdpi.commdpi.com
An MD simulation of Methyl 4-amino-5-fluoropicolinate would typically place the molecule in a simulated box of solvent (e.g., water or DMSO) and calculate the trajectory of each atom over a period of nanoseconds. nih.gov The analysis of these trajectories reveals the molecule's preferred conformations, the rotational freedom of its substituents (the methyl ester and amino groups), and potential intramolecular interactions, such as hydrogen bonding between the amino group and the ester carbonyl. This information is vital for understanding how the molecule's shape adapts to its environment, which is a key factor in its interaction with biological targets like enzymes or receptors. nih.gov
| Dihedral Angle | Atoms Involved | Predominant Angle(s) | Interpretation |
|---|---|---|---|
| τ1 | C2-C3-C(O)-O | ~0°, ~180° | Orientation of the ester group relative to the ring (planar or anti-planar) |
| τ2 | C3-C4-N-H | ~0° | Planarity of the amino group with the pyridine (B92270) ring |
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this process. nih.gov QSAR develops mathematical relationships between a set of molecular descriptors (calculated properties) and a measured biological endpoint. researchgate.netmdpi.com
For a series of picolinate (B1231196) derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. This involves:
Dataset Preparation : Assembling a set of picolinate analogs with known biological activities.
Descriptor Calculation : Computing a wide range of descriptors for each molecule, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.
Model Building : Using statistical methods to create a regression model that correlates the descriptors with activity. nih.gov
Such models can reveal which molecular features are crucial for activity. For instance, a model might show that higher activity is correlated with a specific electrostatic potential on the pyridine ring or a particular molecular shape. These insights are invaluable for guiding the design of more potent compounds. ic.ac.uk
| Compound | LogP (Hydrophobicity) | Dipole Moment (Polarity) | Molecular Volume (ų) | Biological Activity (IC50, nM) |
|---|---|---|---|---|
| Analog 1 | 2.1 | 3.15 D | 155.2 | 85 |
| Analog 2 | 2.5 | 2.80 D | 168.5 | 52 |
| Analog 3 | 1.9 | 3.50 D | 150.1 | 120 |
Prediction of Spectroscopic Properties from First Principles
Computational methods can accurately predict various spectroscopic properties from first principles, serving as a powerful tool for structure verification and interpretation of experimental data. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. rsc.org
IR Spectroscopy : By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov This helps in assigning the peaks observed in an experimental spectrum to specific bond stretches and bends, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-F stretch.
NMR Spectroscopy : Theoretical chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental results to confirm the molecular structure. nih.gov Given the presence of fluorine, ¹⁹F NMR is particularly important, and computational predictions can be highly accurate in determining the chemical shift of the fluorine atom, which is sensitive to its electronic environment. thermofisher.comrsc.org
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, corresponding to the absorption wavelengths (λmax) in a UV-Vis spectrum. This provides information about the molecule's chromophores and conjugated systems. mdpi.com
| Atom/Group | Calculated Shift (ppm) | Expected Experimental Range (ppm) |
|---|---|---|
| Ring-F | -135.5 | -130 to -140 |
| -NH₂ | 5.8 | 5.5 - 6.5 |
| -OCH₃ | 3.9 | 3.8 - 4.0 |
| Ring-H (at C6) | 8.1 | 8.0 - 8.3 |
| Ring-H (at C3) | 7.9 | 7.8 - 8.1 |
Design of New Picolinate Architectures through Computational Screening
Computational screening, a key component of computer-aided drug design (CADD), enables the rapid evaluation of large virtual libraries of compounds to identify promising candidates for synthesis and testing. mdpi.comnih.gov Starting with the this compound scaffold, new architectures can be designed and prioritized computationally. mdpi.com
The process typically involves:
Virtual Library Generation : Creating a large, diverse library of virtual compounds by systematically modifying the parent scaffold. For instance, different substituents could be added to the amino group or the ester could be replaced with other functional groups like amides.
High-Throughput Virtual Screening : Using methods like molecular docking to predict how well each compound in the library binds to a specific biological target. nih.gov Alternatively, QSAR models or machine learning algorithms can be used to predict the activity or other desired properties (e.g., ADMET - absorption, distribution, metabolism, excretion, toxicity) of the virtual compounds. researchgate.netnih.gov
Prioritization : Ranking the compounds based on their predicted binding affinity, activity, or other properties. The top-ranked compounds are then selected as the most promising candidates for chemical synthesis and experimental validation.
This approach significantly accelerates the discovery process by focusing laboratory resources on molecules with the highest probability of success.
Precursors and Building Blocks for Methyl 4 Amino 5 Fluoropicolinate Synthesis
Synthesis and Functionalization of Picolinonitrile Precursors
Picolinonitrile, or cyanopyridine, serves as a versatile precursor for the synthesis of picolinate (B1231196) derivatives. The cyano group can be converted to a carboxylic acid or ester, while the pyridine (B92270) ring can be functionalized with various substituents.
One common approach involves the cyclocondensation of β-fluoroenolate salts with amidine hydrochlorides. nih.govresearchgate.net For instance, potassium (Z)-2-cyano-2-fluoroethenolate can be reacted with different amidines to produce fluorinated aminopyrimidines in good yields. nih.govresearchgate.net This method offers a straightforward route to introduce both the fluorine and amino groups onto a heterocyclic scaffold. nih.gov The reaction proceeds under mild conditions and tolerates a range of functional groups on the amidine substrate. nih.govresearchgate.net
Furthermore, the functionalization of the pyridine ring can be achieved through metal-free phosphination reactions. This involves the activation of the pyridine ring with an agent like triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic attack of a phosphine (B1218219). This creates a phosphonium (B103445) salt that can act as a handle for further functionalization, including the introduction of fluoroalkyl groups. mdpi.com The site-selectivity of this reaction is often influenced by the steric bulk of the phosphine reagent. mdpi.com
Pyridine Carboxylic Acid Derivatives as Starting Materials
Pyridine carboxylic acids and their esters are fundamental starting materials for building more complex picolinates. nih.gov These compounds already possess the core picolinate structure, and subsequent reactions focus on introducing the required amino and fluoro substituents.
A key transformation is the amination of a pre-existing pyridine ring. For example, 4-aminopyridine-2-carboxylic acid can be synthesized from picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) through a reduction process using hydrogen gas and a palladium catalyst. chemicalbook.com This method effectively removes the chlorine atoms to yield the desired aminopicolinic acid. chemicalbook.com
Another strategy involves the construction of the pyridine ring itself. Dihydroxypyrimidine (DHP) derivatives, which are important in antiviral drug discovery, can be synthesized from amidoximes and dimethylacetylenedicarboxylate. nih.gov This process involves a Michael addition followed by a Claisen rearrangement to form the DHP methyl carboxylates. nih.gov Subsequent saponification or amidation can then yield the corresponding carboxylic acids or carboxamides. nih.gov
Halogenated Pyridine Intermediates for Fluorine Introduction
The introduction of a fluorine atom onto the pyridine ring is a critical step in the synthesis of methyl 4-amino-5-fluoropicolinate. Halogenated pyridines are common intermediates for this purpose, allowing for regioselective fluorination.
One method for direct C-H fluorination of pyridines utilizes silver(II) fluoride (B91410). This reaction is highly site-selective, favoring fluorination at the position adjacent to the nitrogen atom, and proceeds at ambient temperature. nih.gov This approach provides a safe and broadly applicable way to access fluorinated pyridines. nih.gov
Alternatively, nucleophilic fluorination can be employed, although it can be challenging for electron-rich rings like pyridine. acs.org The use of catalysts can help to lower the reaction temperature required for this transformation. acs.org
Halogen bonding has also been explored as a strategy to facilitate fluorination. Pyridines can form halogen bonds with reagents like Selectfluor, which can alter the single-electron reduction potential and promote fluorination. ucmerced.edu The electronic properties of the pyridine ring can influence the extent of this halogen bonding and, consequently, the selectivity of the fluorination reaction. ucmerced.edu
Alkynylimine Building Blocks for Cascade Cyclization
Cascade cyclization reactions involving alkynylimine building blocks offer an efficient pathway to construct substituted pyridine rings. These reactions often proceed through a series of intramolecular transformations, leading to the rapid assembly of complex heterocyclic structures.
While direct examples leading to this compound are not explicitly detailed in the provided context, the general principle of using cascade reactions for pyridine synthesis is well-established. researchgate.net These methods can provide access to diverse, medium-sized ring systems that are challenging to synthesize using traditional methods. researchgate.net
Boronic Acids and Esters for Cross-Coupling
Boronic acids and their esters are indispensable reagents in modern organic synthesis, particularly for the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling. cdnsciencepub.comnih.govresearchgate.net These reactions are widely used to attach aryl or other groups to a pyridine scaffold.
The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and their pinacol (B44631) esters can generate 2-arylpyridines. cdnsciencepub.com This transformation is typically catalyzed by a palladium complex. cdnsciencepub.com
The reactivity of boron reagents can vary, with boronic acids generally being more reactive than their corresponding esters due to differences in electron-withdrawing ability. researchgate.net The choice of ligand on the metal catalyst can also significantly influence the outcome of the cross-coupling reaction. researchgate.net
Several methods exist for the synthesis of the pyridinylboronic acids and esters themselves, including:
Halogen-metal exchange followed by borylation. arkat-usa.org
Directed ortho-metallation followed by borylation. arkat-usa.org
Palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.org
Iridium- or rhodium-catalyzed C-H or C-F borylation. arkat-usa.org
[4+2] cycloaddition reactions. arkat-usa.org
These cross-coupling strategies provide a powerful tool for the functionalization of pyridine rings, enabling the synthesis of a wide array of substituted picolinates.
Future Directions and Emerging Research Areas
Sustainable Synthetic Routes for Methyl 4-amino-5-fluoropicolinate
The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally benign methods for synthesizing complex molecules like this compound. Future efforts will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives, with techniques like microwave-assisted synthesis and the use of environmentally friendly solvents gaining traction. rsc.orgthalesnano.com These approaches often lead to higher yields, shorter reaction times, and purer products, all of which contribute to a more sustainable manufacturing process. rsc.org
Novel Catalytic Systems for Picolinate (B1231196) Functionalization
The development of novel catalytic systems is paramount for the selective and efficient functionalization of the picolinate scaffold. Future research will likely concentrate on catalysts that can enable direct C-H functionalization, a process that avoids the need for pre-functionalized starting materials and thus shortens synthetic routes.
Rhodium(III)-catalyzed C-H functionalization has already shown promise in the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its operational simplicity and its ability to accommodate a variety of substituents. Another significant area of research is the direct C-H fluorination of pyridines. The use of reagents like silver(II) fluoride (B91410) (AgF₂) allows for the site-selective fluorination of pyridines adjacent to the nitrogen atom under mild conditions. nih.gov This approach is not only efficient but also provides a pathway to a range of 2-substituted pyridines through subsequent nucleophilic displacement of the fluoride.
Furthermore, the development of catalytic systems for the amination of pyridines is crucial for the synthesis of compounds like this compound. While traditional nucleophilic aromatic substitution (SNAr) reactions are often limited, new catalytic methods are emerging. For example, a ruthenium-catalyzed amino exchange reaction enables the direct transformation of 2-aminopyridines into more complex analogues by forming a transient electrophilic η⁶-pyridine complex. nih.gov A cascade cyclization of fluoroalkyl alkynylimines with primary amines has also been developed for the synthesis of 4-amino-5-fluoropicolinates, providing access to structures that were previously difficult to obtain.
The following table summarizes some of the emerging catalytic strategies for picolinate functionalization:
| Catalytic Strategy | Catalyst/Reagent Example | Key Transformation | Potential Advantage for this compound Synthesis |
| C-H Functionalization | Rh(III) complexes | Introduction of substituents onto the pyridine ring | More direct and efficient synthetic routes |
| Direct C-H Fluorination | Silver(II) fluoride (AgF₂) | Introduction of fluorine atoms | Simplified synthesis of fluorinated picolinates |
| Catalytic Amination | Ruthenium catalysts | Introduction of amino groups | Direct amination of the picolinate ring |
| Cascade Cyclization | N/A | Formation of the 4-amino-5-fluoropicolinate core | Access to novel picolinate derivatives |
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals and agrochemical intermediates. These technologies offer enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for rapid optimization and scale-up.
Continuous flow reactors are particularly well-suited for the synthesis of agrochemicals, enabling the production of kilogram-scale quantities with minimal post-synthetic work-up. iitb.ac.in This approach is not only more efficient but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption. mst.edu The use of flow chemistry has been successfully demonstrated for the synthesis of various heterocyclic compounds, including those relevant to the agrochemical industry. uc.pt For instance, the continuous flow synthesis of the fungicide Hymexazol® has been achieved with excellent purity and yield, showcasing the potential of this technology for commercial production.
Automated synthesis platforms, often used in parallel, can dramatically accelerate the discovery and optimization of new synthetic routes and novel picolinate derivatives. wikipedia.orgchemspeed.com These systems can perform numerous reactions under a wide range of conditions, allowing for high-throughput screening of catalysts, reagents, and reaction parameters. chemspeed.com This capability is invaluable for the rapid development of more efficient and robust synthetic processes for this compound.
Advanced Spectroscopic Probes Development
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. The development and application of advanced spectroscopic probes, particularly for in-situ monitoring, will play a vital role in the future of picolinate synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated organic molecules. nih.govrsc.org The development of new 19F NMR techniques is particularly relevant for compounds like this compound, as 19F can act as a sensitive spectroscopic spy to probe molecular structure and interactions in complex mixtures without the need for separation. nih.gov Advanced 2D NMR techniques, such as HSQC, HMBC, and ROESY, are also becoming indispensable for the complete structural characterization of complex heterocyclic compounds. ipb.ptresearchgate.net
In-situ monitoring of crystallization processes provides invaluable insights into the formation of solid materials, enabling the rational synthesis of desired polymorphs and the prevention of unwanted by-products. nih.gov The application of such techniques to the crystallization of this compound could lead to improved control over product purity and physical properties.
The table below highlights some advanced spectroscopic techniques and their potential applications in the study of this compound:
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| 19F NMR | Detailed structural information of fluorinated compounds in complex mixtures | Elucidation of reaction intermediates and by-products in the synthesis |
| 2D NMR (HSQC, HMBC) | Connectivity between atoms in a molecule | Unambiguous structural assignment of the final product and its precursors |
| In-situ Crystallization Monitoring | Real-time observation of crystal formation and transformation | Optimization of crystallization conditions for improved purity and yield |
Computational-Driven Chemical Design for Picolinate Scaffolds
Computational chemistry and in silico modeling are becoming increasingly integral to the design and discovery of new agrochemicals. These tools allow for the rational design of molecules with desired properties and the prediction of their biological activity and synthetic accessibility, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. researchgate.net DFT calculations can be used to understand the effects of substituents on the properties of the pyridine ring, providing insights that can guide the design of new picolinate derivatives with enhanced herbicidal activity. researchgate.netias.ac.in For example, DFT studies can help to predict the regioselectivity of functionalization reactions on the picolinate scaffold.
Molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how a molecule will bind to its biological target and to correlate its chemical structure with its herbicidal efficacy. nih.govnih.govrsc.org These in silico screening methods can be used to virtually evaluate large libraries of potential picolinate derivatives, identifying the most promising candidates for synthesis and experimental testing. mdpi.comfrontiersin.org This computational-driven approach has already been successfully applied to the design of novel picolinic acid herbicides. nih.govnih.govresearchgate.net The use of such methods for the targeted design of new herbicides based on the this compound scaffold holds significant promise for the future of weed management.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-amino-5-fluoropicolinate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or catalytic coupling. For example, refluxing 4-chloro-5-fluoropicolinic acid with methanol in the presence of a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours achieves esterification . Yield optimization requires monitoring reaction time, temperature, and stoichiometry. Impurities like unreacted starting material or hydrolyzed byproducts should be quantified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC : Purity >95% confirmed using a reversed-phase column (UV detection at 254 nm) .
- NMR : ¹H/¹³C NMR to verify esterification (e.g., methyl ester peak at δ ~3.9 ppm in ¹H NMR) and absence of regioisomers .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 171.1 .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Boiling Point : Predicted 332.8°C (extrapolated from related pyridine esters) .
- Density : ~1.34 g/cm³, critical for solubility studies in polar solvents (e.g., DMSO, ethanol) .
- pKa : ~1.93, indicating protonation of the amino group under acidic conditions, which affects reactivity in aqueous media .
Advanced Research Questions
Q. How does the fluorine substituent at the 5-position influence the compound’s electronic and steric properties in cross-coupling reactions?
The electron-withdrawing fluorine atom enhances electrophilicity at the adjacent C-6 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric effects are minimal due to fluorine’s small atomic radius, but DFT calculations (B3LYP/6-31G*) are recommended to map charge distribution and predict regioselectivity . Comparative studies with non-fluorinated analogs (e.g., methyl 4-aminopicolinate) show ~30% higher reaction rates for the fluorinated derivative .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in heterocyclic syntheses?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states better than THF .
- Catalyst loading : Optimize Pd(PPh₃)₄ concentrations (0.5–2 mol%) to balance cost and yield .
- Data normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to control for instrumental variability .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
Design accelerated degradation studies:
- Thermal stability : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines); quantify photodegradants like 5-fluoropicolinic acid .
- pH-dependent hydrolysis : Incubate in buffers (pH 1–13) at 37°C; track ester hydrolysis kinetics via ¹H NMR .
Q. What mechanistic insights support the use of this compound as a pharmacophore in kinase inhibitors?
The pyridine core acts as a hinge-binding motif, while the 4-amino group facilitates hydrogen bonding with ATP-binding pockets. Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict IC₅₀ values <100 nM for JAK2 inhibition, validated by in vitro kinase assays . Fluorine’s electronegativity enhances binding affinity by 15–20% compared to non-fluorinated analogs .
Methodological Frameworks for Research Design
Q. How can the PICOT framework structure studies on the biological activity of this compound?
- Population : Cancer cell lines (e.g., HeLa, MCF-7).
- Intervention : Dose-response assays (0.1–100 µM).
- Comparison : Positive controls (e.g., staurosporine for apoptosis).
- Outcome : IC₅₀ values calculated via nonlinear regression (GraphPad Prism).
- Time : 48–72 hr exposure periods .
Q. What ethical considerations apply when designing in vivo studies with this compound derivatives?
- Toxicity screening : Conduct acute toxicity tests in rodents (OECD 423) before efficacy studies .
- 3R compliance : Replace animal models with in silico (e.g., ProtoPred) or 3D cell culture systems where feasible .
Data Analysis and Reporting
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality control protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
